5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a complex organic compound with a unique structure that combines elements of both quinoline and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinoline and oxazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione: Shares structural similarities with other quinoline and oxazine derivatives.
1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of quinoline and oxazine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
7,10,12,12-tetramethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,4-dione |
InChI |
InChI=1S/C15H17NO3/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)19-14(16)18/h5-6,9H,7H2,1-4H3 |
InChI Key |
GODAEONHYKSOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C(C=C(C=C13)C)C(=O)OC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.